C-Isoquinolin-3-yl-C-phenyl-methylamine;hydrochloride
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Overview
Description
C-Isoquinolin-3-yl-C-phenyl-methylamine;hydrochloride: is a chemical compound with a complex structure that includes an isoquinoline ring system, a phenyl group, and a methylamine group, all linked together and stabilized as a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-Isoquinolin-3-yl-C-phenyl-methylamine;hydrochloride typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor such as an ortho-aminophenol derivative under acidic conditions. The phenyl group can be introduced through a Friedel-Crafts acylation reaction, followed by further functionalization to introduce the methylamine group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
C-Isoquinolin-3-yl-C-phenyl-methylamine;hydrochloride: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced isoquinoline derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Reagents like acyl chlorides for acylation and nucleophiles like amines for nucleophilic substitution are employed.
Major Products Formed
Oxidation: : Quinones and other oxidized derivatives.
Reduction: : Reduced isoquinoline derivatives.
Substitution: : Substituted isoquinolines with various functional groups.
Scientific Research Applications
C-Isoquinolin-3-yl-C-phenyl-methylamine;hydrochloride: has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : The compound can be used as a probe to study biological systems, particularly in understanding enzyme mechanisms and interactions.
Medicine: : It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: : It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which C-Isoquinolin-3-yl-C-phenyl-methylamine;hydrochloride exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
C-Isoquinolin-3-yl-C-phenyl-methylamine;hydrochloride: is unique due to its specific structural features. Similar compounds include:
Isoquinoline derivatives: : These compounds share the isoquinoline core but may have different substituents.
Phenylmethylamine derivatives: : These compounds have the phenyl and methylamine groups but lack the isoquinoline ring.
The uniqueness of This compound lies in the combination of these structural elements, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
isoquinolin-3-yl(phenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2.ClH/c17-16(12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)11-18-15;/h1-11,16H,17H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFWWDSTKDMQOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3C=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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